molecular formula C7H6FNaO2S B13195569 Sodium 2-fluoro-6-methylbenzene-1-sulfinate

Sodium 2-fluoro-6-methylbenzene-1-sulfinate

Cat. No.: B13195569
M. Wt: 196.18 g/mol
InChI Key: HDOPMINIFPLMSL-UHFFFAOYSA-M
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Description

Sodium 2-fluoro-6-methylbenzene-1-sulfinate: is an organosulfur compound with the molecular formula C₇H₆FNaO₂S. It is a sodium salt of 2-fluoro-6-methylbenzenesulfinic acid and is used primarily in organic synthesis as a sulfonylating agent. This compound is known for its versatility in forming various sulfur-containing compounds, making it valuable in both academic research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-fluoro-6-methylbenzene-1-sulfinate typically involves the reaction of 2-fluoro-6-methylbenzenesulfinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as:

2-fluoro-6-methylbenzenesulfinic acid+sodium hydroxidesodium 2-fluoro-6-methylbenzene-1-sulfinate+water\text{2-fluoro-6-methylbenzenesulfinic acid} + \text{sodium hydroxide} \rightarrow \text{this compound} + \text{water} 2-fluoro-6-methylbenzenesulfinic acid+sodium hydroxide→sodium 2-fluoro-6-methylbenzene-1-sulfinate+water

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sodium 2-fluoro-6-methylbenzene-1-sulfinate can undergo oxidation to form sulfonic acids.

    Reduction: It can be reduced to form thiols or sulfides.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

Scientific Research Applications

Chemistry: Sodium 2-fluoro-6-methylbenzene-1-sulfinate is used as a building block in the synthesis of more complex organosulfur compounds. It is particularly valuable in the formation of sulfonamides, sulfones, and sulfoxides.

Biology and Medicine: In biological research, this compound is used to study the effects of sulfonyl groups on biological systems

Industry: Industrially, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its ability to introduce sulfonyl groups into organic molecules makes it a valuable reagent in various manufacturing processes .

Mechanism of Action

The mechanism by which sodium 2-fluoro-6-methylbenzene-1-sulfinate exerts its effects involves the formation of sulfonyl radicals. These radicals can participate in various chemical reactions, including addition to double bonds and abstraction of hydrogen atoms. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

  • Sodium 2-bromo-6-fluoro-4-methylbenzene-1-sulfinate
  • Sodium 2-chloro-6-methylbenzene-1-sulfinate

Comparison: Sodium 2-fluoro-6-methylbenzene-1-sulfinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain types of chemical reactions compared to its bromo and chloro analogs. The fluorine atom also influences the compound’s stability and solubility, making it suitable for specific applications where other halogenated sulfinates may not be as effective .

Properties

Molecular Formula

C7H6FNaO2S

Molecular Weight

196.18 g/mol

IUPAC Name

sodium;2-fluoro-6-methylbenzenesulfinate

InChI

InChI=1S/C7H7FO2S.Na/c1-5-3-2-4-6(8)7(5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1

InChI Key

HDOPMINIFPLMSL-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=CC=C1)F)S(=O)[O-].[Na+]

Origin of Product

United States

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